Boron nitride - 10043-11-5

Boron nitride

Catalog Number: EVT-304197
CAS Number: 10043-11-5
Molecular Formula: BN
Molecular Weight: 24.82 g/mol
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Product Introduction

Description
Hexagonal boron nitride (hBN) has a layered structure similar to graphite and can be exfoliated as singlelayered BN sheets. hBN has applications in catalysts, optoelectronics and semiconductor devices. Boron nitride posseses high thermal conductivity of approximately 400W/mK at 300K.
Curing condition: 250-350 °C, 20-30 min
Curing condition: 250-350 °C, 20-30 min.
Hexagonal boron nitride ink (hBN) is an insulating material with properties like high thermal conductivity, excellent dimensional stability, and good mechanical robustness. hBN inks can be used in the fabrication of flexible memory devices.
Boron nitride is a nitride.

Cubic Boron Nitride (c-BN)

  • Compound Description: Cubic boron nitride (c-BN) is a superhard material with a cubic crystal structure, analogous to diamond. It exhibits exceptional hardness, wear resistance, and thermal stability [, , , , , , , ].
  • Relevance: c-BN is a polymorph of boron nitride, meaning they share the same chemical formula (BN) but have different crystal structures. This structural difference leads to distinct properties, with c-BN being much harder than the more common hexagonal form of boron nitride [, , , , ].

Hexagonal Boron Nitride (h-BN)

  • Compound Description: Hexagonal boron nitride (h-BN) is a layered material with a structure analogous to graphite. It exhibits excellent thermal conductivity, electrical insulation, and chemical inertness [, , , , , , , , , , , , , ].
  • Relevance: h-BN is the most stable polymorph of boron nitride and is often used as a substrate or encapsulating material for other 2D materials like graphene due to its similar structure and complementary properties. It is also used as a filler in composites to enhance thermal conductivity [, , , , , , , , , , , , , ].

Wurtzite Boron Nitride (w-BN)

  • Compound Description: Wurtzite boron nitride (w-BN) is another polymorph of boron nitride with a hexagonal crystal structure. It is a superhard material, although less stable than c-BN [, ].
  • Relevance: w-BN is structurally similar to h-BN but possesses a different stacking order of the BN layers. It is often observed as a byproduct during the synthesis of c-BN [, ].

Explosive Boron Nitride (E-BN)

  • Compound Description: Explosive boron nitride (E-BN) is a high-pressure phase of boron nitride with a unique structure. It is synthesized under extreme conditions [].
  • Relevance: E-BN highlights the ability of boron nitride to adopt different structural forms under high-pressure conditions. Its formation provides insights into the phase transitions and stability of boron nitride polymorphs [].

Boron Oxide

  • Compound Description: Boron oxide (B2O3) is a common contaminant in boron nitride films prepared using non-ultrahigh vacuum systems. It exhibits an infrared absorption peak around 1230–1280 cm−1 [].
  • Relevance: The presence of boron oxide can impact the properties of boron nitride films, particularly their infrared transparency. Its formation underscores the importance of controlling oxygen impurities during boron nitride synthesis [].

Polyethylene-g-maleic Anhydride

  • Compound Description: Polyethylene-g-maleic anhydride is a compatibilizer used to enhance the interfacial interaction between boron nitride and polyethylene in composite materials [].
  • Relevance: This compound plays a crucial role in improving the dispersion of boron nitride within the polyethylene matrix, ultimately enhancing the mechanical and thermal properties of the composite [].

Graphene

  • Compound Description: Graphene is a two-dimensional material composed of carbon atoms arranged in a hexagonal lattice. It exhibits exceptional electrical conductivity, thermal conductivity, and mechanical strength [, , ].
  • Relevance: Graphene is often used in conjunction with h-BN to create heterostructures with enhanced properties. h-BN serves as an ideal substrate for graphene due to its atomically flat surface and lack of dangling bonds, enabling improved graphene device performance [, , ].

Yttria (Y2O3)

  • Compound Description: Yttria is a ceramic material used as a binder in boron nitride-based shell molds for investment casting [].
  • Relevance: Yttria enhances the mechanical properties and high-temperature stability of the mold, allowing it to withstand the harsh conditions of metal casting [].

Borazine

  • Compound Description: Borazine (B3N3H6) is a precursor molecule for the chemical vapor deposition of hexagonal boron nitride [, ].
  • Relevance: Borazine decomposes at elevated temperatures to form h-BN films. Its use allows for controlled and conformal deposition of h-BN on various substrates [, ].

Ammonia Borane (NH3BH3)

  • Compound Description: Ammonia borane is another precursor molecule used for the formation of h-BN. It is also investigated as a potential hydrogen storage material [].
  • Relevance: Similar to borazine, ammonia borane decomposes at high temperatures to yield h-BN. Its use offers an alternative route for h-BN synthesis and highlights the versatility of precursor-based deposition techniques [].
Source and Classification

Boron nitride can be classified based on its crystalline structure into:

  • Hexagonal Boron Nitride (h-BN): Characterized by layered structures similar to graphite, providing excellent lubrication and thermal conductivity.
  • Cubic Boron Nitride (c-BN): Exhibits high hardness and thermal stability, making it suitable for cutting tools and abrasives.
  • Wurtzite Boron Nitride (w-BN): A lesser-known phase that can be synthesized under high pressure.
Synthesis Analysis

Boron nitride can be synthesized through several methods, each offering distinct advantages and challenges:

  1. Chemical Vapor Deposition (CVD):
    • Process: Involves the reaction of gaseous precursors such as ammonia borane or diborane with nitrogen sources at elevated temperatures.
    • Advantages: Produces high-purity films with controlled thickness and crystallinity.
    • Limitations: Expensive and not easily scalable due to complex equipment requirements .
  2. Hydrothermal Synthesis:
    • Process: Boric acid and nitrogen sources are subjected to high temperature and pressure in a reaction vessel.
    • Advantages: Simple and cost-effective.
    • Limitations: Difficulties in controlling product properties and risks associated with high-pressure conditions .
  3. Sol-Gel Method:
    • Process: Involves hydrolyzing boron and nitrogen precursors to form a gel, which is then processed into films.
    • Advantages: Inexpensive and capable of producing uniform films.
    • Limitations: Time-consuming and less versatile compared to CVD .
  4. Self-Propagating High-Temperature Synthesis (SHS):
    • Process: Involves the reduction of boron oxide with nitrogen sources at high temperatures.
    • Advantages: Efficient for large-scale production.
    • Limitations: Requires careful control of reaction conditions .
Molecular Structure Analysis

The molecular structure of boron nitride varies significantly between its different phases:

  • Hexagonal Boron Nitride (h-BN):
    • Structure: Composed of layers of boron and nitrogen atoms arranged in a honeycomb lattice.
    • Data: Each layer is bonded by van der Waals forces, allowing easy exfoliation into nanosheets.
  • Cubic Boron Nitride (c-BN):
    • Structure: Atoms are arranged in a face-centered cubic lattice.
    • Data: Exhibits strong covalent bonding, contributing to its hardness.
Chemical Reactions Analysis

Boron nitride participates in several chemical reactions depending on its form:

  • Formation Reactions:
    B2O3+N2BN+O2\text{B}_2\text{O}_3+\text{N}_2\rightarrow \text{BN}+\text{O}_2
    This reaction illustrates the production of boron nitride from boron oxide under nitrogen atmosphere.
  • Decomposition Reactions:
    Hexagonal boron nitride can decompose at high temperatures into elemental boron and nitrogen under certain conditions.
Mechanism of Action

The mechanism by which boron nitride functions varies by application:

  • In lubrication applications, the layered structure allows for easy sliding between layers, reducing friction.
  • In electronics, hexagonal boron nitride acts as an insulator with excellent thermal management properties due to its high thermal conductivity coupled with electrical insulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 2.1 g/cm³ for hexagonal boron nitride; around 3.48 g/cm³ for cubic boron nitride.
  • Thermal Conductivity: High thermal conductivity in hexagonal form (~200 W/m·K).
  • Hardness: Cubic boron nitride is one of the hardest materials known, rated close to diamond on the Mohs scale.

Chemical Properties

  • Stability: Chemically stable at high temperatures; resistant to oxidation.
  • Reactivity: Can react with alkali metals at elevated temperatures, forming metal borides.
Applications

Boron nitride has diverse applications across various scientific fields:

  1. Materials Science:
    • Used as a lubricant in extreme conditions due to its low friction coefficient.
  2. Electronics:
    • Serves as an insulating layer in electronic devices because of its excellent dielectric properties.
  3. Nanotechnology:
    • Employed in the production of nanosheets for various applications including drug delivery systems and coatings.
  4. Cutting Tools:
    • Utilized in manufacturing cutting tools due to its hardness and thermal stability.
  5. Biomedical Applications:
    • Investigated for use in drug delivery systems owing to its biocompatibility .
Introduction to Boron Nitride

Historical Development and Discovery of Boron Nitride

The discovery of boron nitride traces back to 1842 when William Henry Balmain, a chemistry teacher at the Liverpool Institute, first synthesized the compound through a reduction reaction involving boric acid and charcoal in the presence of potassium cyanide [1]. Despite this early identification, BN remained a laboratory curiosity for nearly a century due to synthesis challenges and limited characterization capabilities. The material's potential began to be realized in the mid-20th century when researchers at the Carborundum Company pioneered scalable production methods. In 1958, Kenneth M. Taylor secured a landmark patent describing a practical synthesis route involving the reaction of boric acid (H₃BO₃) with metal salts of oxyacids under ammonia flow, creating moldable BN compositions [2].

The subsequent decades witnessed critical advances in polymorph control. While hexagonal BN (h-BN) synthesis was achieved through nitridation of boric oxide at elevated temperatures, the cubic form (c-BN) required more extreme conditions. Robert H. Wentorf Jr. at General Electric successfully synthesized c-BN in 1957 using high-pressure, high-temperature (HPHT) methods analogous to diamond synthesis, subjecting hexagonal BN to pressures exceeding 6 GPa and temperatures above 1500°C [1] [9]. This breakthrough revealed c-BN as the second hardest known material after diamond, but with superior thermal and chemical stability that enabled new industrial applications. The development of commercial hot-pressing techniques in the 1960s facilitated the production of dense h-BN shapes, overcoming the material's poor sinterability and establishing its role in high-temperature environments [9].

Table 1: Key Historical Milestones in Boron Nitride Development

YearDevelopmentKey ContributorsSignificance
1842Initial discoveryWilliam Henry BalmainFirst synthesis via boric acid reduction
1957Cubic BN synthesisRobert H. Wentorf Jr.Created first c-BN using HPHT methods
1958Commercial production patentKenneth M. Taylor (Carborundum Co.)Enabled molded BN shapes for industrial use
1960sHot-pressing techniquesVarious industrial labsAchieved dense h-BN components for high-temp applications
2004Isolation of monolayer h-BNMultiple research groupsEstablished "white graphene" as 2D insulator

Significance in Materials Science and Nanotechnology

Boron nitride has emerged as a cornerstone material in modern materials science due to its exceptional property profile that bridges multiple engineering requirements. Its significance extends across several domains:

  • Thermal Management: Hexagonal BN exhibits remarkable anisotropic thermal conductivity (600 W/m·K in-plane, 30 W/m·K through-plane), rivaling metals while maintaining electrical insulation. This unique combination makes it indispensable in electronics thermal management, particularly as a substrate for high-power semiconductor devices [1] [4]. Recent advances demonstrate that BN nanosheets can enhance thermal conductivity in polymer composites by over 300%, enabling lightweight heat dissipation solutions for flexible electronics [6].

  • Two-Dimensional Materials: The isolation of monolayer h-BN in 2004 established the material as the "white graphene" analogue—an atomically flat, wide-bandgap insulator (5.9–6.4 eV) with lattice parameters nearly identical to graphene [1]. This structural compatibility enables its use as an ideal substrate for graphene electronics, preserving carrier mobility while suppressing surface roughness scattering. Recent studies have exploited h-BN as tunneling dielectric barriers in 2D heterostructures, facilitating the development of ultra-thin quantum devices [1] [7].

  • Mechanical Superiority: Research has revealed astonishing mechanical properties in BN forms. Studies at Rice University demonstrated that h-BN exhibits fracture toughness approximately ten times greater than graphene despite structural similarities [7]. This exceptional crack resistance stems from lattice asymmetry-induced crack branching, where propagating cracks bifurcate rather than propagating linearly. This intrinsic toughening mechanism makes h-BN particularly valuable for flexible electronics requiring mechanical robustness under bending stress [7].

  • Novel Nanocomposites: Recent breakthroughs in BN composites have revealed unexpected synergistic properties. Rice University researchers discovered that mixtures of h-BN and c-BN produce nanocomposites with nonlinear optical responses an order of magnitude greater than either parent material [5]. These nanocomposites also exhibit unusually low thermal conductivity, suggesting applications as thermal barrier coatings. The transformation of these composites into high-purity h-BN via spark plasma sintering further illustrates their processing versatility [5].

Polymorphic Forms and Structural Classification

Boron nitride exists in multiple polymorphic forms distinguished by atomic bonding arrangements and crystallographic symmetry. The three primary structural classifications are:

  • Hexagonal Boron Nitride (h-BN):
  • Structure: Graphite-like layered lattice with alternating boron and nitrogen atoms in stacked hexagonal rings (space group: P63/mmc). Layers are eclipsed with boron positioned directly above nitrogen atoms, creating local polarity [1].
  • Properties: Soft, lubricious material (Knoop hardness ~10 GPa) with high anisotropy in thermal and electrical properties. Exhibits a wide bandgap (5.9–6.4 eV) and exceptional thermal stability up to 2973°C in inert atmospheres [1] [9]. Monolayer variants display direct bandgap photoluminescence at ~6.1 eV, suggesting quantum emission applications [1].
  • Recent Advances: Functionalized derivatives like hBNCF (fluorinated h-BN/graphene heterostructure) exhibit room-temperature ferromagnetism and potential as MRI contrast agents, as confirmed through magnetic force microscopy studies [1].
  • Cubic Boron Nitride (c-BN):
  • Structure: Diamond-analog with zincblende structure (space group: F43m) where each boron atom is tetrahedrally bonded to four nitrogen atoms and vice versa [1] [9].
  • Properties: Extreme hardness (Knoop hardness ~45 GPa), second only to diamond, combined with superior thermal stability and chemical inertness. Exhibits high thermal conductivity (~740 W/m·K) and a wide bandgap (~10.1-10.7 eV) [1] [4]. Unlike diamond, c-BN is insoluble in ferrous metals at high temperatures, making it ideal for machining steel alloys.
  • Stability: First-principles calculations using adiabatic-connection fluctuation-dissipation theorem in the random phase approximation indicate c-BN is thermodynamically stable below 335±30 K, above which entropy stabilizes the hexagonal form [8].
  • Wurtzite Boron Nitride (w-BN):
  • Structure: Hexagonal analog of lonsdaleite (space group: P63mc) featuring tetrahedral coordination with boron and nitrogen atoms grouped in boat-configured rings [1] [4].
  • Properties: Intermediate hardness (~46 GPa) between h-BN and c-BN, with theoretical predictions suggesting potential strength 18% beyond diamond under specific conditions. Experimental validation remains challenging due to limited natural availability and synthesis difficulties [1] [3].

Table 2: Comparative Properties of Boron Nitride Polymorphs

Propertyh-BNc-BNw-BNGrapheneDiamond
Crystal StructureHexagonal layeredCubic zincblendeHexagonal wurtziteHexagonal honeycombCubic diamond
Density (g/cm³)2.13.453.49~2.13.515
Hardness (GPa)104546N/A100
Thermal Conductivity (W/m·K)600 (∥), 30 (⟂)740~200-8002000-4000600-2000
Bandgap (eV)5.9-6.410.1-10.74.5-5.50 (semimetal)5.5 (indirect)
Thermal Expansion (10⁻⁶/K)-2.7 (∥), 38 (⟂)1.2~25-0.8
Fracture ToughnessVery HighModerateUnknownLowHigh

Emerging computational approaches have accelerated the discovery of novel BN polymorphs. Machine learning (ML) models trained on existing materials databases combined with density functional theory (DFT) have identified previously unknown metastable structures. For example, 2024 studies revealed two novel sp²-hybridized BN polymorphs—C222₁ BN (40 atoms/unit cell) and I-4 BN (48 atoms/unit cell)—exhibiting ductile mechanical behavior despite boron nitride's typically brittle nature [3]. These structures display bulk moduli of 116 GPa and 77 GPa, respectively, with bandgaps ranging from 2.97-4.72 eV, expanding BN's functional landscape in semiconductor applications [3].

The phase stability landscape of BN polymorphs remains complex, with computational studies revealing a low-symmetry monoclinic phase competitive with established forms. This phase may explain experimentally observed "compressed h-BN" structures and highlights the ongoing discovery potential within BN systems [8]. Advanced characterization techniques like deep ultraviolet hyperspectral imaging and atomic force microscopy (including tapping and Kelvin probe modes) have enabled nanoscale resolution of optoelectronic properties in few-layer h-BN, revealing thickness-dependent luminescence behavior critical for 2D device design [1].

Properties

CAS Number

10043-11-5

Product Name

Boron nitride

IUPAC Name

azanylidyneborane

Molecular Formula

BN

Molecular Weight

24.82 g/mol

InChI

InChI=1S/BN/c1-2

InChI Key

PZNSFCLAULLKQX-UHFFFAOYSA-N

SMILES

B#N

Synonyms

oron nitride
elbo

Canonical SMILES

B#N

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